Methyl 5-fluoro-1-benzothiophene-2-carboxylate
Overview
Description
Benzothiophene is a heterocyclic compound that consists of a benzene ring fused to a thiophene ring . Fluorinated benzothiophenes, such as the one you’re asking about, are likely to have unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the chemical behavior of the entire molecule.
Scientific Research Applications
Synthesis and Chemical Properties
Electrochemical Reduction
The electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, closely related derivatives, has been investigated, revealing insights into their reduction mechanisms. This study elaborates on the synthesis of new derivatives and their electrochemical reduction, providing a foundation for understanding the reactivity and potential applications of these compounds in synthetic chemistry (Rejňák et al., 2004).
Fluorine-Containing Derivatives
Research into the synthesis of fluorine-substituted benzo[b]furans and related compounds highlights the utility of Methyl 5-fluoro-1-benzothiophene-2-carboxylate derivatives in the creation of complex molecular structures. This includes the one-pot synthesis techniques that are efficient for producing fluorine-containing organic compounds, showcasing their importance in organic synthesis (Ramarao et al., 2004).
Crystal Structure Analysis
Studies on the crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, provide insights into the molecular arrangements and stability of these derivatives. Understanding their structural characteristics can inform further research and applications in materials science and drug design (Vasu et al., 2004).
Potential Biomedical Applications
Antileukemic Agents
Novel derivatives, including those related to this compound, have been synthesized and evaluated for their potential as chemotherapeutic agents. Preliminary evaluations suggest certain derivatives could induce cell death in leukemic cells, indicating a potential pathway for developing new antileukemic therapies (Gowda et al., 2009).
Cytotoxic Agents
The synthesis and structure elucidation of novel thiophene and benzothiophene derivatives have explored their potential as anti-cancer agents. Specific compounds have shown activity against various tumor cell lines, pointing to the relevance of this compound derivatives in cancer research (Mohareb et al., 2016).
Properties
IUPAC Name |
methyl 5-fluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBHCZSECUMYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625901 | |
Record name | Methyl 5-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154630-32-7 | |
Record name | Methyl 5-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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